molecular formula C14H16N2O B13930078 5-(2-methyl-1H-indol-3-yl)-piperidin-3-one

5-(2-methyl-1H-indol-3-yl)-piperidin-3-one

Cat. No.: B13930078
M. Wt: 228.29 g/mol
InChI Key: YEEXCESPSFVGRZ-UHFFFAOYSA-N
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Description

5-(2-methyl-1H-indol-3-yl)-piperidin-3-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound features a piperidinone ring fused with an indole moiety, making it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methyl-1H-indol-3-yl)-piperidin-3-one typically involves the construction of the indole ring followed by the formation of the piperidinone ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidinone ring can then be introduced through various cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 5-(2-methyl-1H-indol-3-yl)-piperidin-3-one involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The piperidinone ring can enhance the compound’s binding affinity and specificity for certain targets . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-methyl-1H-indol-3-yl)-piperidin-3-one is unique due to its combination of the indole and piperidinone rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

5-(2-methyl-1H-indol-3-yl)piperidin-3-one

InChI

InChI=1S/C14H16N2O/c1-9-14(10-6-11(17)8-15-7-10)12-4-2-3-5-13(12)16-9/h2-5,10,15-16H,6-8H2,1H3

InChI Key

YEEXCESPSFVGRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3CC(=O)CNC3

Origin of Product

United States

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